N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a methylphenyl group, along with an acetamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate chlorophenyl and methylphenyl groups.
Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions, where the appropriate halogenated precursors react with the pyrazole ring.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE
- N-{1-[(3-BROMOPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE
- N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-ETHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE
Uniqueness
N-{1-[(3-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of both chlorophenyl and methylphenyl groups provides a distinct electronic and steric environment, potentially leading to unique interactions with biological targets and different chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C19H18ClN3O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O/c1-13-6-8-16(9-7-13)18-11-19(21-14(2)24)23(22-18)12-15-4-3-5-17(20)10-15/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
QNVALTVPXNPQFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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